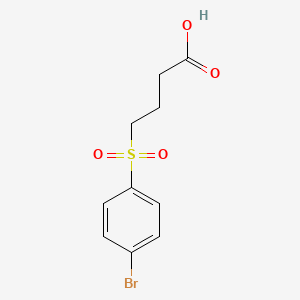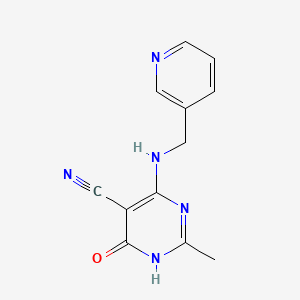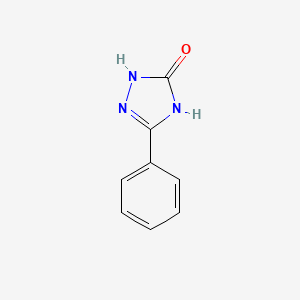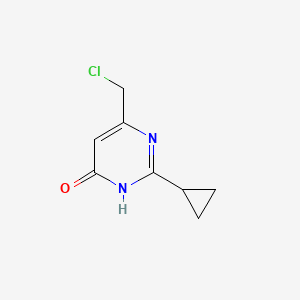
4-(4-Bromobenzenesulfonyl)butanoic acid
Overview
Description
4-(4-Bromobenzenesulfonyl)butanoic acid is a chemical compound with the CAS Number: 1018522-96-7 . It is used as an activating agent in the synthesis of oligodeoxyribo- and oligoribo- nucleotides in solution .
Molecular Structure Analysis
The molecular formula of 4-(4-Bromobenzenesulfonyl)butanoic acid is C10H11BrO4S . It contains a total of 27 atoms; 11 Hydrogen atoms, 10 Carbon atoms, 4 Oxygen atoms, 1 Sulfur atom, and 1 Bromine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(4-Bromobenzenesulfonyl)butanoic acid include a molecular weight of 307.16 . The compound is in powder form and should be stored at room temperature .Scientific Research Applications
Neurodegenerative Disease Research
4-(4-Bromobenzenesulfonyl)butanoic acid: has been utilized in the study of neurodegenerative diseases. It serves as a chemical chaperone that can improve protein synthesis in cellular models of Alzheimer’s disease . By quantifying its concentration in cell culture media, researchers can better understand its pharmacodynamics and therapeutic potential.
Cancer Treatment Studies
In cancer research, this compound is used to reduce endoplasmic reticulum stress in melanoma cell lines . Its ability to modulate cellular stress responses makes it a valuable tool for understanding cancer progression and potential treatments.
Chemical Synthesis
The compound is a key intermediate in the synthesis of various organic molecules. Its bromobenzenesulfonyl group is particularly useful for creating new chemical entities with potential pharmaceutical applications .
Analytical Chemistry
In analytical chemistry, 4-(4-Bromobenzenesulfonyl)butanoic acid can be used as a standard or reference compound in mass spectrometry to help identify and quantify similar compounds in complex biological samples .
Metabolic Engineering
This compound has relevance in metabolic engineering, where it can be used to study and optimize the production of butyric acid and n-butanol in engineered bacteria . This has implications for sustainable chemical production and biofuel research.
Safety and Hazards
The safety information for 4-(4-Bromobenzenesulfonyl)butanoic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is known that sulfonyl compounds often interact with various enzymes and receptors in the body .
Mode of Action
For instance, they can act as inhibitors, blocking the active site of an enzyme or receptor, or they can bind to a target and modify its function .
Biochemical Pathways
Sulfonyl compounds are often involved in a wide range of biochemical processes, including signal transduction, enzyme catalysis, and protein-protein interactions .
Pharmacokinetics
These properties can be influenced by various factors, including the compound’s chemical structure, its interactions with biological molecules, and the physiological conditions of the body .
Result of Action
The effects of a compound at the molecular and cellular level are typically a result of its interactions with its targets and its influence on biochemical pathways .
Action Environment
The action, efficacy, and stability of 4-(4-Bromobenzenesulfonyl)butanoic acid can be influenced by various environmental factors. These can include the physiological conditions of the body, such as pH and temperature, as well as the presence of other molecules that can interact with the compound .
properties
IUPAC Name |
4-(4-bromophenyl)sulfonylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4S/c11-8-3-5-9(6-4-8)16(14,15)7-1-2-10(12)13/h3-6H,1-2,7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYDVIQFLBLHLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromobenzenesulfonyl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid](/img/structure/B1460677.png)

![2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B1460679.png)


![3-(4-Chloro-phenyl)-benzo[D]isoxazol-6-OL](/img/structure/B1460683.png)

![1-[(2,6-Dichlorophenyl)methoxy]-3-(methoxyiminomethyl)urea](/img/structure/B1460685.png)
![Ethyl 5-methyl-4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1460686.png)
![1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1460687.png)
![7-(3-Methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1460689.png)
![8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one](/img/structure/B1460693.png)
![4-[4-(Chloromethyl)-1,3-thiazol-2-yl]-2-methoxyphenol](/img/structure/B1460694.png)